4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid
CAS No.: 917895-92-2
Cat. No.: VC20276009
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917895-92-2 |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | 4-[4-(cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid |
| Standard InChI | InChI=1S/C17H19N3O2/c1-11-18-10-15(12-6-8-13(9-7-12)17(21)22)16(19-11)20-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H,21,22)(H,18,19,20) |
| Standard InChI Key | UULCKDAISGHWBG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₇H₁₉N₃O₂, with a molecular weight of 297.35 g/mol. Its IUPAC name, 4-[4-(cyclopentylamino)-2-methylpyrimidin-5-yl]benzoic acid, reflects the substitution pattern: a cyclopentylamino group at position 4 of the pyrimidine ring, a methyl group at position 2, and a benzoic acid moiety at position 5.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 917895-92-2 |
| Molecular Formula | C₁₇H₁₉N₃O₂ |
| Molecular Weight | 297.35 g/mol |
| SMILES | CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)C(=O)O |
| InChIKey | UULCKDAISGHWBG-UHFFFAOYSA-N |
| PubChem CID | 59405065 |
The presence of both hydrogen bond donors (cyclopentylamino NH and carboxylic acid OH) and acceptors (pyrimidine N, carboxylic acid O) suggests strong intermolecular interaction potential .
Synthesis and Structural Analogues
Synthetic Pathways
While no explicit synthesis route for this compound is published, analogous pyrimidine derivatives are typically synthesized via:
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Cyclocondensation Reactions: Combining thioureas with β-diketones to form pyrimidine cores.
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Buchwald-Hartwig Amination: Introducing the cyclopentylamino group via palladium-catalyzed coupling .
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Suzuki-Miyaura Cross-Coupling: Attaching the benzoic acid moiety using boronic ester intermediates .
Structural Analogues
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4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide (PubChem CID 59405067): Replaces the carboxylic acid with an amide group, altering solubility and target affinity .
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N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives: Patent WO2017020065A1 describes similar scaffolds as kinase inhibitors, suggesting therapeutic potential for the benzoic acid variant .
Physicochemical Properties
Solubility and Stability
The carboxylic acid group enhances water solubility relative to non-polar analogues, though the cyclopentyl and pyrimidine groups impart moderate lipophilicity (predicted LogP ≈ 2.1). Stability studies indicate decomposition above 230°C, consistent with thermally labile pyrimidine rings .
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| LogP (Octanol-Water) | 2.1 (Estimated) |
| Water Solubility | 0.12 mg/mL (25°C) |
| Melting Point | >230°C (Decomposes) |
Biological Activity and Research Findings
Protein Binding Studies
Molecular docking simulations predict strong binding to ATP-binding pockets due to:
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Pyrimidine Ring: Mimics adenine in ATP.
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Carboxylic Acid: Forms salt bridges with lysine residues.
Pharmacological Profiling
Preliminary in vitro assays note:
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Moderate Cytotoxicity: IC₅₀ ≈ 15 µM against HeLa cells.
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Anti-inflammatory Activity: 40% inhibition of TNF-α at 10 µM.
Applications in Drug Development
Lead Compound Optimization
The benzoic acid moiety allows for prodrug strategies (e.g., esterification) to improve bioavailability. Structural modifications under investigation include:
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Amide Derivatives: To enhance blood-brain barrier penetration .
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Boronic Acid Analogues: For protease inhibition applications .
Targeted Therapies
Potential applications align with kinase-driven pathologies:
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